molecular formula C19H14F2N2O2 B2424372 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-06-0

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2424372
CAS No.: 946301-06-0
M. Wt: 340.33
InChI Key: MKSYJRBZABQRDW-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a difluorophenyl group, and a dihydropyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Incorporation of the difluorophenyl group: This step often involves the use of a difluorophenyl halide in a nucleophilic aromatic substitution reaction.

    Formation of the carboxamide group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    1-benzyl-N-(3,4-difluorophenyl)pyrrolidin-3-amine: This compound has a similar difluorophenyl group but differs in the ring structure, which may affect its reactivity and biological activity.

    1-benzyl-N-(3,4-difluorophenyl)-4-piperidinecarboxamide: This compound also contains a difluorophenyl group and a carboxamide group but has a different ring system, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYJRBZABQRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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